molecular formula C11H21NO B12820139 9-Methoxy-3-azaspiro[5.5]undecane

9-Methoxy-3-azaspiro[5.5]undecane

Cat. No.: B12820139
M. Wt: 183.29 g/mol
InChI Key: MRZGBWPEZYBPFV-UHFFFAOYSA-N
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Description

9-Methoxy-3-azaspiro[5.5]undecane is a spirocyclic compound featuring a nitrogen atom (aza) at position 3 and a methoxy group at position 7. Its molecular formula is C₁₁H₂₁NO, with a monoisotopic mass of 183.16231 Da . The spiro[5.5]undecane core consists of two fused six-membered rings sharing a central carbon atom, creating a rigid three-dimensional structure.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

9-methoxy-3-azaspiro[5.5]undecane

InChI

InChI=1S/C11H21NO/c1-13-10-2-4-11(5-3-10)6-8-12-9-7-11/h10,12H,2-9H2,1H3

InChI Key

MRZGBWPEZYBPFV-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-3-azaspiro[5.5]undecane typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The process often starts with the synthesis of intermediate compounds, followed by cyclization and functional group modifications to achieve the desired spirocyclic structure .

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-3-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

9-Methoxy-3-azaspiro[5.5]undecane has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of tuberculosis and other infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Methoxy-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria. This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Variations in the Spiro Core

The spiro[5.5]undecane framework can incorporate diverse heteroatoms (e.g., nitrogen, oxygen) or substituents, leading to distinct physicochemical and biological properties:

Compound Name Heteroatoms/Substituents Key Features Biological Relevance Reference
9-Methoxy-3-azaspiro[5.5]undecane 3-aza, 9-methoxy Rigid spiro core; methoxy enhances electron density Potential CNS activity
1,7-Dioxaspiro[5.5]undecane 1,7-dioxa Oxygen-rich; polar, volatile Insect pheromone activity
2,4,8,10-Tetraoxaspiro[5.5]undecane 2,4,8,10-tetraoxa Highly polar; multiple H-bond acceptors Conformational studies
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane 2-aza, 9-oxa, CF₃ CF₃ group increases hydrophobicity and metabolic stability Pharmaceutical lead optimization

Key Observations :

  • Nitrogen vs.
  • Substituent Effects : Methoxy groups enhance electron density, while trifluoromethyl groups improve lipophilicity and stability .
Functional Group Modifications

Substituents at key positions significantly alter reactivity and applications:

Compound Name Functional Groups Synthesis Highlights Applications Reference
9-Methyl-3-azaspiro[5.5]undecane 3-aza, 9-methyl Via N-methylpiperidine intermediates Studied for CNS side-effect profiles
N-Methyl-9-azaspiro[5.5]undecane-3-one 3-ketone, 9-aza Michael addition and hydrogenation Neuroprotective scaffolds
Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 3-carboxylate, 9-oxo Esterification of spiro intermediates Probing M2 ion channel dynamics

Key Observations :

  • Ketone vs. Methoxy : The 3-ketone group in N-Methyl-9-azaspiro[5.5]undecane-3-one increases electrophilicity, enabling nucleophilic reactions absent in the methoxy analog .
  • Carboxylate Esters : Benzyl esters (e.g., Benzyl 9-oxo-3-azaspiro) serve as protective groups or prodrugs, enhancing bioavailability .

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